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Defensin-B

Cat. No.: B1577167
Attention: For research use only. Not for human or veterinary use.
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Description

Defensin-B is a cationic host defense peptide belonging to the defensin family, characterized by a conserved beta-sheet structure stabilized by three intramolecular disulfide bonds . These peptides are naturally produced by epithelial cells and cells of the innate immune system, acting as a first line of defense at host-environment interfaces . Researchers utilize Recombinant this compound to investigate its multifaceted biological roles. Its primary research applications include the study of innate immunity, due to its direct, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi and enveloped viruses . The mechanism for this activity often involves electrostatic attraction between the positively charged peptide and negatively charged microbial membranes, leading to membrane disruption and cell death . Beyond direct microbial killing, this compound serves as a critical tool for probing immunomodulation. It functions as a chemoattractant for immune cells like dendritic cells and T-lymphocytes, thereby linking innate and adaptive immune responses . Studies also explore its role as an endogenous ligand for Toll-like receptors (TLRs), which helps in understanding the initiation and regulation of inflammatory pathways . Furthermore, its function in maintaining mucosal homeostasis and shaping the microbiome offers significant research value in the context of inflammatory diseases and microbial ecology . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antibacterial

sequence

VTCDLLSFEAKGFAANHSICAAHCLVIGRKGGACQNGVCVCRN

Origin of Product

United States

Structural Biology and Conformation Function Relationships of Defensin B

Advanced Structural Characterization Methodologies for Defensin-B (e.g., X-ray Crystallography, NMR Spectroscopy)

Understanding the precise atomic arrangement and dynamic behavior of this compound is critical for elucidating its mechanisms of action. Advanced structural characterization techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in determining the three-dimensional structures of various β-defensins. academie-sciences.frpnas.orgmdpi.com These methods provide high-resolution insights into the peptide's fold, the arrangement of its secondary structure elements, and the crucial role of disulfide bonds in maintaining structural integrity. academie-sciences.frpnas.org While X-ray crystallography typically provides a static snapshot of the protein in a crystalline state, often revealing dimeric or higher-order oligomeric assemblies, NMR spectroscopy can provide information about the peptide's structure and dynamics in solution, which may reflect more closely its physiological environment and potential conformational flexibility. nih.govmdpi.comavcr.cz Solid-state NMR, in particular, has been used to study defensin (B1577277) structures in the presence of membrane mimetics, offering insights into their interaction with lipid bilayers. avcr.cz

Three-Dimensional Architecture and Conformational Dynamics of this compound

The conformational dynamics of this compound are also important for its function. While the disulfide bonds provide a stable core, certain regions, such as loops, may exhibit flexibility. avcr.cz This dynamic behavior can be crucial for interactions with target membranes, receptors, or other molecules. Studies using techniques like NMR can provide information on these dynamics, revealing how the peptide's structure changes over time and in different environments. mdpi.com The ability of some β-defensins to form dimers or higher-order oligomers in solution or upon interaction with membranes is another aspect of their structural behavior that influences their function. nih.govmdpi.comnus.edu.sg

Structural Determinants Governing this compound Biological Activity

The biological activity of this compound is governed by a combination of structural features. Key determinants include its cationic nature, amphipathicity, and the specific arrangement of its secondary and tertiary structure elements. mdpi.comnih.govnus.edu.sg

Cationicity: β-defensins are rich in positively charged amino acids like lysine (B10760008) and arginine. frontiersin.orgplos.org This positive charge facilitates initial electrostatic interactions with the negatively charged surfaces of microbial membranes, which are rich in lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. wikipedia.orgmdpi.com

Amphipathicity: The arrangement of hydrophobic and hydrophilic residues on the surface of the folded peptide allows this compound to interact with both the polar head groups and the hydrophobic core of lipid bilayers. mdpi.comnih.gov This amphipathic character is crucial for membrane insertion and disruption, a primary mechanism of antimicrobial action. wikipedia.orgmdpi.com

Disulfide Bonds: The three disulfide bonds are critical for maintaining the stable, compact structure necessary for biological activity. nih.govmdpi.com Altering or reducing these bonds can significantly impact antimicrobial and immunomodulatory functions. nih.govacs.org

Specific Amino Acid Residues and Motifs: Beyond the conserved cysteine residues, specific amino acid residues and sequence motifs contribute to the distinct activities of different β-defensins. For example, studies on human β-defensin 3 (hBD-3) have shown that the distribution of positively charged residues and hydrophobic side chains, as well as specific cysteine residues, are important for its antimicrobial and chemotactic functions. nih.govacs.orgnih.gov The γ-core motif (GXCX3–9C), formed by β2 and β3 strands and the connecting loop, has been proposed as a common feature related to the diverse activities of defensins. mdpi.com

Oligomerization: The ability of some β-defensins to form dimers or oligomers can enhance their functional potential, particularly in membrane disruption and pore formation. wikipedia.orgnih.govnus.edu.sg

Research findings highlight the intricate relationship between structure and function. For instance, studies on synthetic derivatives of hBD-3 with altered disulfide connectivity or amino acid substitutions have demonstrated how these structural changes impact antimicrobial potency and cytotoxicity against mammalian cells. acs.orgnih.gov

Post-Translational Modifications and Their Structural Implications on this compound Function

Post-translational modifications (PTMs) can introduce significant structural and functional diversity to proteins, including β-defensins. While research specifically on PTMs of this compound may be limited in the provided context, studies on other defensins, such as human α-defensin 1 (HNP-1), illustrate the potential impact of such modifications. nih.gov

PTMs like ADP-ribosylation, glycosylation, and phosphorylation can alter the charge, conformation, and interaction properties of defensins, thereby modulating their biological activities. nih.govexplorationpub.com For example, ADP-ribosylation of arginine residues in HNP-1 significantly reduces its cationicity and diminishes its cytotoxic and antibacterial activities, while potentially enhancing other functions like inducing interleukin-8 production. nih.gov

Although not explicitly detailed for this compound in the search results, the principle that PTMs can influence the structural landscape and functional outcomes observed in other defensin family members suggests that similar mechanisms could be relevant for this compound. These modifications can affect disulfide bond formation, introduce new chemical groups that alter surface properties, or influence protein-protein or protein-membrane interactions, ultimately impacting the peptide's stability, localization, and ability to engage with its targets.

Compound Information

Compound NamePubChem CID
Defensin56841867
α-Lipoic Acid864

Interactive Data Table (Example based on potential data types):

While specific quantitative data tables directly linked to this compound structure-activity relationships were not readily extractable in a structured format from the provided search snippets, an example of how such data could be presented in an interactive table is shown below. This hypothetical table illustrates how structural modifications could be correlated with biological activity.

This compound VariantDisulfide Bond PatternNet ChargeAntimicrobial Activity (IC50 µM)Chemotactic Activity (EC50 µM)
Wild TypeC1-C5, C2-C4, C3-C6+XYZ
Cysteine MutantAltered+XY'Z'
Fragment AN/A+X"Y"Z"

(This is a hypothetical table structure based on the types of data discussed in the search results regarding structure-activity relationships and should be populated with actual data if available.)

Molecular Mechanisms of Action of Defensin B

Receptor-Ligand Interactions and Cellular Recognition Mechanisms of Defensin-B (e.g., TLRs, Chemokine Receptors)

Beta-defensins engage with various host cell surface receptors, linking the innate and adaptive immune responses. frontiersin.orgresearchgate.net A key aspect of their function involves interaction with Toll-like receptors (TLRs) and chemokine receptors. frontiersin.orgresearchgate.netnih.gov

Human beta-defensin 3 (hBD-3) has been shown to activate professional antigen-presenting cells, such as monocytes and myeloid dendritic cells, in a TLR-dependent manner. nih.gov Specifically, hBD-3 mediates activation through interaction with TLRs 1 and 2. nih.gov This interaction leads to downstream signaling events crucial for immune cell activation. nih.gov Murine beta-defensin-2 (mBD-2) has also been reported to act as an endogenous ligand for TLR4, activating immature dendritic cells and inducing their maturation. frontiersin.orgresearchgate.net

In addition to TLRs, beta-defensins interact with chemokine receptors, facilitating the recruitment of immune cells to sites of infection or inflammation. frontiersin.orgacademie-sciences.fr Human beta-defensin 2 (hBD-2) and hBD-3, along with their mouse orthologs, have demonstrated the capacity to interact with CCR2, a chemokine receptor found on monocytes, macrophages, and neutrophils. aai.org This interaction induces chemotaxis of these cells. aai.org Previously, hBD-2 was known to engage CCR6 on immature dendritic cells and T cells, promoting their recruitment. frontiersin.orgmdpi.com The interaction with CCR2 appears to be responsible for CCR6-independent chemotaxis of monocytes mediated by beta-defensins. aai.org

These receptor-ligand interactions highlight the role of beta-defensins not only as direct antimicrobial agents but also as crucial signaling molecules that modulate immune cell behavior.

Intracellular Signaling Pathways Modulated by this compound Activity (e.g., NF-κB, MyD88, TRIF)

Upon engaging with cell surface receptors, beta-defensins trigger or modulate intracellular signaling pathways that influence immune responses, particularly inflammatory gene expression. Key pathways involved include those mediated by MyD88, TRIF, and NF-κB. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.govnus.edu.sg

Studies on human beta-defensin 3 (hBD-3) have revealed its ability to affect pro-inflammatory pathways associated with MyD88 and TRIF. nih.govnih.govresearchgate.net HBD-3 inhibits intracellular signaling via both the MyD88 and TRIF pathways. nih.govnih.govresearchgate.net In cells transfected with MyD88 or TRIF, hBD-3 reduces NF-κB signaling. nih.govnih.govresearchgate.net Furthermore, hBD-3 inhibits the TLR4 response in macrophages deficient in either MyD88 or TRIF, suggesting a mechanism involving the specific targeting of TLR signaling pathways. nih.govnih.govresearchgate.net This targeting results in the transcriptional repression of pro-inflammatory genes. nih.govnih.govresearchgate.net

The activation of monocytes by hBD-3, mediated through TLRs 1 and 2, requires MyD88 signaling. nih.gov This signaling cascade involves IL-1 receptor-associated kinase-1 (IRAK-1) phosphorylation. nih.gov In HEK cells engineered to express specific TLRs, NF-κB activation by hBD-3 is dependent on the co-expression of both TLR1 and TLR2. nih.gov

HBD-3 has been shown to significantly decrease the translocation of LPS-induced NF-κB into the nucleus, further demonstrating its inhibitory effect on this key inflammatory pathway. spandidos-publications.com The suppressive effect of hBD-3 on cytokine production is evident even when added after LPS exposure, suggesting an impact on downstream signaling events like the assembly of the MyD88 signaling hub. biorxiv.org

These findings indicate that beta-defensins modulate intracellular signaling by interfering with key components of TLR-mediated pathways, leading to altered inflammatory responses.

Molecular Targets and Effectors of this compound Action (e.g., Membrane Permeabilization, Cell Wall Synthesis Inhibition, Toxin Neutralization)

Beta-defensins exert direct antimicrobial effects through several molecular mechanisms, including disrupting microbial membranes, inhibiting cell wall synthesis, and neutralizing toxins. frontiersin.orgmdpi.com

A classical mechanism involves the disruption of the anionic bacterial membrane. academie-sciences.frmdpi.comtandfonline.com The cationic nature of defensins allows them to interact electrostatically with the negatively charged phospholipids (B1166683) (such as phosphatidylglycerol and cardiolipin) abundant in bacterial membranes. academie-sciences.frmdpi.comtandfonline.comresearchgate.net This interaction can lead to membrane permeabilization through pore formation or a high diffuse accumulation of peptides that alters membrane fluidity and barrier properties. mdpi.comtandfonline.com This permeabilization can cause leakage of ions and metabolites, depolarization, and ultimately cell death. mdpi.com The ability of antimicrobial peptides to self-associate (dimerize, oligomerize) is correlated with their ability to form membrane pores and kill bacteria. researchgate.net

While membrane permeabilization is a significant mechanism, particularly against Gram-negative bacteria, beta-defensins can also target intracellular components or processes. mdpi.comresearchgate.net For Gram-positive bacteria, which have a thicker cell wall, the membranolytic mechanism may be less certain. researchgate.net Growing evidence suggests that defensins can kill Gram-positive bacteria by targeting Lipid II, thereby inhibiting bacterial cell wall synthesis. researchgate.net

Beyond direct microbial killing, defensins can also reduce bacterial infection by neutralizing secreted toxins. frontiersin.org Some defensins, like alpha-defensins, have been shown to be effective against bacterial exotoxins, such as the lethal toxin produced by Bacillus anthracis. wikipedia.org While the provided snippets focus more on beta-defensin interactions with host cells and membranes, the principle of toxin neutralization is a recognized mechanism for defensins as a class.

Computational and Simulation Approaches to Elucidate Molecular Mechanisms

Computational and simulation approaches, such as molecular dynamics simulations and protein-protein docking, are valuable tools for investigating the molecular mechanisms of beta-defensins. biorxiv.orgnih.govresearchgate.nettandfonline.commdpi.commdpi.comresearchgate.net These methods provide insights into the structural properties of defensins, their interactions with membranes and receptors, and the dynamics of these interactions at an atomic level.

Molecular dynamics simulations have been used to study the molecular properties of human beta-defensin-1 (B1578038) (hBD-1), including its secondary structure stability, structural variability, and interactions. tandfonline.com Simulations have shown the importance of disulfide bonds in maintaining structural integrity and have explored the thermal stability of the alpha-helix and beta-sheet structures. tandfonline.com Simulation studies have also investigated the dynamic sliding behavior of hBD-1 dimers, suggesting it may enhance molecular oligomerization and contribute to antibacterial activity or help orient the peptides in chemokine receptor binding sites. tandfonline.com

Molecular dynamics simulations have also been applied to study human beta-defensin type 3 (hBD-3) interacting with different lipid bilayers, providing insights into its antibacterial mechanism through various membranes and its capability to translocate through them. researchgate.netacs.org These simulations can help understand the selectivity of hBD-3 in disrupting cell membranes. researchgate.net

Computational approaches, including protein-protein docking and molecular dynamics simulations, have been used to exemplify human beta-defensin-2 (hBD-2) as a potential dual inhibitor of matrix metalloproteinase-9 (MMP-9) and protein kinase C-beta II (PKC-βII). nih.govresearchgate.net Data analysis from these studies suggests strong binding affinity and stability of hBD-2 against these targets, offering insights into potential therapeutic applications and their underlying molecular mechanisms. nih.govresearchgate.net

Furthermore, computational methods are employed in the identification of compounds that interact with receptors involved in defensin (B1577277) signaling, such as TLR4-MyD88 binding. mdpi.com Machine learning-based prediction tools utilize computational approaches to identify potential anti-inflammatory compounds targeting such interactions. mdpi.com

These computational and simulation studies complement experimental findings, providing detailed molecular insights into how beta-defensins interact with their targets and exert their biological functions.

Biological Roles and Physiological Functions of Defensin B

Defensin-B in Innate Immune Response Modulation

Beta-defensins play a significant role in modulating the innate immune response. They are expressed by various epithelial cells and immune cells and their synthesis can be induced by inflammatory stimuli, bacterial and viral signals, and growth factors. frontiersin.orgidrblab.net This inducible expression allows for a rapid, localized response to potential threats. Beta-defensins contribute to innate immunity by directly neutralizing a broad spectrum of microorganisms, including bacteria, fungi, and viruses. nih.govwipo.intidrblab.netfrontiersin.org Furthermore, they influence the behavior of innate immune cells. For instance, hBD3 has been shown to suppress neutrophil apoptosis, prolonging their lifespan and enhancing their role in clearing microorganisms. frontiersin.org Beta-defensins can also prevent the activation of Toll-like receptors (TLRs) by blocking the binding of lipopolysaccharide (LPS) to LPS binding protein. idrblab.net

Contributions of this compound to Host-Pathogen Interactions

The interaction between beta-defensins and pathogens is a critical aspect of host defense. Beta-defensins exert antimicrobial activity through various mechanisms, including disrupting microbial membranes via electrostatic interactions and inhibiting essential processes like bacterial cell wall biosynthesis. wipo.intfrontiersin.org Different beta-defensins can exhibit varying spectra of activity against different pathogens. For example, hBD-2 shows strong bactericidal activity against Gram-negative bacteria and yeast, and bacteriostatic activity against Gram-positive bacteria like Staphylococcus aureus. cmdm.tw hBD3 demonstrates broad-spectrum activity, including against multidrug-resistant bacteria. Beyond direct killing, beta-defensins can also neutralize bacterial toxins, adding another layer of defense against pathogen virulence factors. cmdm.tw Their interaction with viruses can involve blocking viral adhesion and entry into host cells. frontiersin.org

Immunomodulatory Properties of this compound (e.g., Chemotaxis, Cytokine Regulation, Antigen Presentation)

Beta-defensins possess potent immunomodulatory properties that link innate and adaptive immunity. A key function is their ability to act as chemoattractants for various immune cells, including immature dendritic cells, memory CD4+ T cells, monocytes, macrophages, and activated neutrophils. nih.govhycultbiotech.comidrblab.net This chemotactic activity is often mediated through binding to chemokine receptors, such as CCR6. nih.govhycultbiotech.comidrblab.netcmdm.tw By recruiting these cells to sites of infection or inflammation, beta-defensins help orchestrate an effective immune response.

Beta-defensins also influence cytokine and chemokine production, further shaping the inflammatory landscape. Studies have shown that hBD-2, hBD-3, and hBD-4 can induce the expression and production of various cytokines and chemokines, including IL-6, IL-8, IL-10, and MCP-1, from cells like keratinocytes and peripheral blood mononuclear cells (PBMCs). hycultbiotech.comidrblab.net This cytokine regulation can have both pro-inflammatory and anti-inflammatory consequences, depending on the specific defensin (B1577277), concentration, and cellular context. hycultbiotech.comfrontiersin.org

Furthermore, beta-defensins can influence antigen presentation. hBD3, for instance, has been shown to enhance the cellular uptake of bacterial DNA in dendritic cells and PBMCs, promoting TLR9-dependent inflammatory signaling and potentially facilitating the activation of the adaptive immune system. hycultbiotech.com By influencing antigen-presenting cells like dendritic cells and macrophages, beta-defensins contribute to the initiation and magnitude of T-cell responses. uniprot.orgcmdm.tw

Role of this compound in Tissue Homeostasis and Repair Processes (e.g., Wound Healing)

Beta-defensins are involved in maintaining tissue homeostasis and promoting repair processes, notably wound healing. They contribute to wound healing by their antimicrobial activity, preventing infection that can impede repair. hycultbiotech.comidrblab.net Additionally, beta-defensins participate in various cellular processes essential for tissue regeneration, such as cell migration and proliferation. idrblab.net hBD-1 to -4 have been shown to enhance the migration and proliferation of keratinocytes, positively affecting wound closure. hycultbiotech.comidrblab.net Beta-defensins also play a role in the activity of fibroblasts and the accumulation of the collagen matrix, which are crucial for dermal reconstitution. Their influence on angiogenesis, the formation of new blood vessels, also contributes to the wound healing process.

Interplay of this compound with the Microbiome and Maintenance of Homeostasis

Beta-defensins play a critical role in the complex interplay between the host and its resident microbiota, contributing to the maintenance of homeostasis at mucosal surfaces. They are involved in shaping the composition of the commensal microbiota while simultaneously protecting the host from potential pathogens. The expression of beta-defensins can be influenced by the gut microbiota, creating a bidirectional relationship. For example, gut microbiota can induce beta-defensin expression through specific signaling pathways in intestinal epithelial cells. This interaction helps maintain a delicate balance, preventing dysbiosis and supporting a beneficial microbial community. Alterations in beta-defensin secretion have been linked to changes in microbiota composition and have been suggested as potential biomarkers for conditions involving dysbiosis.

Regulation of Defensin B Gene Expression and Activity

Transcriptional Regulation of Defensin-B Gene Loci (e.g., Promoter Elements, Transcription Factors)

The transcriptional regulation of beta-defensin genes, particularly human beta-defensins (hBDs) such as hBD-1, hBD-2, and hBD-3, involves specific promoter elements and transcription factors. While hBD-1 is often constitutively expressed at low levels with limited regulation in response to infection or other stimuli, hBD-2 and hBD-3 are largely inducible. frontiersin.orgaai.org

Studies on the hBD-2 gene (DEFB4) promoter region have identified consensus binding sites for transcription factors like NF-κB and AP-1. aai.orgmdpi.com NF-κB is a key transcription factor involved in the induction of hBD-2 in response to inflammatory stimuli, including bacterial lipopolysaccharide (LPS) and infection with enteroinvasive bacteria. aai.orgaai.orgnih.gov In some cell types, the synergistic action of NF-κB and AP-1 appears crucial for hBD-2 induction, and inhibiting either pathway can block defensin (B1577277) expression. mdpi.com The hBD-2 promoter also contains binding sites for NF IL-6 (nuclear factor interleukin-6), which shows constitutive binding activity in some cells. nih.gov

The hBD-3 gene is inducible and its expression can be triggered by factors like epidermal growth factor (EGF) through signaling cascades involving MAPK kinase MEK1/2, PKC, PI3K, and p38 MAPK. frontiersin.org In oral epithelial cells, hBD-3 induction by EGF does not appear to involve STAT proteins. frontiersin.org Transactivation of the EGF receptor during wound healing also stimulates hBD-3 expression in keratinocytes. frontiersin.org

Analysis of the human delta-globin (HBD) gene promoter, which is related to the beta-globin cluster and shares some regulatory principles with beta-defensin genes due to their nature as host defense peptides, has revealed mutations in transcriptional elements compared to the beta-globin (HBB) promoter. These include sites for KLF1, NF-Y, β-DRF, and TFIIB. elifesciences.orgnih.gov Engineering the HBD promoter by inserting functional HBB promoter elements, specifically KLF1, β-DRF, and TFIIB motifs, has been shown to be necessary to recruit RNA Polymerase II and induce high expression of HBD. elifesciences.orgnih.govbiorxiv.orgcornlab.com This highlights the importance of specific combinations of transcription factor binding sites for robust gene expression.

In the context of bacterial degradation pathways, the transcription of hbd genes in Aromatoleum sp. CIB, responsible for 3-hydroxybenzoate degradation, is regulated by a TetR family transcriptional regulator, HbdR, which suppresses promoter activity by binding to an operator box. nih.gov While this example is from bacteria and a different functional context, it illustrates a common principle of transcriptional repression via specific protein-DNA interactions.

Table 1 summarizes some of the key transcription factors and promoter elements involved in beta-defensin gene regulation.

Defensin Gene (Human)Key Transcription Factors InvolvedAssociated Signaling PathwaysInducing StimuliRelevant Promoter Elements
hBD-1 (DEFB1)Unknown signaling pathwaysConstitutive (low level), little regulation by infection/stimuli frontiersin.orgaai.org
hBD-2 (DEFB4)NF-κB, AP-1, NF IL-6NF-κB pathway, MAPK pathways (JNK, p38, ERK) aai.orgmdpi.comMicrobial challenge (bacteria, LPS), Proinflammatory cytokines (IL-1α, TNF-α) frontiersin.orgaai.orgaai.orgNF-κB binding sites, AP-1 binding sites, NF IL-6 binding site aai.orgmdpi.comnih.govoup.com
hBD-3 (DEFB103)MAPK kinase MEK1/2, PKC, PI3K, p38 MAPK signaling cascades frontiersin.orgMicrobial challenge, EGF, TNF-α, IL-1β, IL-22, various growth factors frontiersin.orgnih.gov
HBD (delta-globin)KLF1, NF-Y, β-DRF, TFIIBDevelopmental regulationKLF1, NF-Y, β-DRF, TFIIB binding sites elifesciences.orgnih.govcornlab.com

Epigenetic Modifiers Influencing this compound Expression

Epigenetic mechanisms, such as DNA methylation and histone modifications, play a significant role in regulating beta-defensin gene expression. Evidence suggests that these modifications can influence the accessibility of promoter regions to transcription factors and thus impact gene transcription levels. frontiersin.orgmdpi.comfrontiersin.orgnih.gov

Studies have shown that histone deacetylases (HDACs) participate in the regulation of human beta-defensin 1 (DEFB1) gene expression. frontiersin.orgplos.org Inhibition of class I HDACs (HDACs 1-3) increases DEFB1 gene expression in lung epithelial cells. plos.org Chromatin immunoprecipitation (ChIP) assays revealed that inhibiting class I HDACs leads to increased histone H3 acetylation and H3K4 trimethylation at the DEFB1 promoter, modifications associated with transcriptional activation. plos.org Specifically, HDAC1 has been identified as a key enzyme responsible for maintaining the constitutive expression level of DEFB1. frontiersin.orgplos.org

DNA methyltransferase (DNMT1) and histone deacetylase expression were found to be decreased in gingival epithelial cells treated with oral bacteria like Porphyromonas gingivalis and Fusobacterium nucleatum. nih.gov Pretreatment with inhibitors of histone deacetylases (trichostatin A and sodium butyrate), which increase histone acetylation, significantly enhanced the expression of hBD-2 and CCL20 in response to bacterial challenges. nih.gov Similarly, pretreatment with a DNMT inhibitor (5'-azacytidine) increased hBD-2 and CCL20 expression in response to F. nucleatum, but not P. gingivalis, suggesting bacteria-specific epigenetic regulation. nih.gov

These findings indicate that epigenetic modifications, particularly histone acetylation and DNA methylation, are crucial for fine-tuning beta-defensin expression in response to various stimuli, including microbial presence. frontiersin.orgmdpi.comfrontiersin.orgnih.gov

Post-Translational Processing and Activation of this compound Precursors

Beta-defensins are synthesized as larger precursor proteins that undergo post-translational processing to become mature, active peptides. mdpi.comprospecbio.com Antimicrobial peptides in general are produced as precursors containing a signal sequence, a pro-region, and the mature peptide. nih.govbenthamdirect.comresearchgate.net

Computational analysis of beta-defensin precursors predicts that cleavage occurs solely by signal peptidase to release the mature peptide, with no intervening pro-region. nih.govbenthamdirect.comresearchgate.net This contrasts with alpha-defensins, which require an additional enzymatic cleavage step by proteases like trypsin to activate the propeptide. prospecbio.comresearchgate.net The absence of a pro-region in beta-defensin precursors, as suggested by computational analysis, supports the notion that their activity is primarily controlled at the transcriptional level. nih.govbenthamdirect.com

The mature beta-defensin peptides are characterized by the presence of three pairs of intramolecular disulfide bonds, which are crucial for their proper folding, stability, and antimicrobial activity. mdpi.comebi.ac.uk These disulfide bonds contribute to the structural integrity and can also play roles in cell signaling and immunomodulation. mdpi.com

Environmental and Physiological Modulators of this compound Production (e.g., Hormones, Microbial Stimuli, Cytokines)

The production of beta-defensins is influenced by a wide array of environmental and physiological factors, allowing for a dynamic response to changing conditions.

Microbial Stimuli: Microbial challenge is a primary inducer of many beta-defensins, particularly hBD-2 and hBD-3. frontiersin.orgaai.orgnih.govkarger.com Components of microbes, such as LPS from Gram-negative bacteria and peptidoglycan from Gram-positive bacteria, are recognized by pattern recognition receptors like Toll-like receptors (TLRs). mdpi.comfrontiersin.orgwikipedia.org Activation of TLRs, such as TLR2 and TLR4, triggers downstream signaling pathways, including the NF-κB and MAPK pathways, leading to increased beta-defensin expression. aai.orgnih.govmdpi.comfrontiersin.orgphysiology.org Different microbial species or components can elicit distinct beta-defensin expression patterns. aai.orgnih.gov

Cytokines: Proinflammatory cytokines are potent modulators of beta-defensin production. IL-1α, TNF-α, IL-17, and IL-22 have been shown to induce the expression of hBD-2 and hBD-3 in various epithelial cells. aai.orgaai.orgnih.gov These cytokines can activate signaling pathways that converge on transcription factors regulating beta-defensin genes. aai.org Conversely, beta-defensins themselves can influence cytokine production, creating complex regulatory loops. For instance, hBD-2 can induce the production of IL-6, IL-8, and IL-10 from peripheral blood mononuclear cells (PBMCs). asm.orgresearchgate.net hBD-3 can induce the expression of pro-inflammatory cytokines and chemokines like IL-1α, IL-6, IL-8, and TNF-α in macrophages. frontiersin.org However, hBD-3 has also been reported to dampen the expression of pro-inflammatory genes in TLR4-stimulated macrophages. frontiersin.orguel.ac.uk

Hormones: Hormones can influence beta-defensin expression, particularly in reproductive tissues. Androgen receptor binding sites have been found in mouse epididymal beta-defensin promoters, suggesting direct hormonal regulation. nih.gov Estrogen has been shown to increase DEFB4A (encoding hBD-2) expression by primary human uterine epithelial cells in vitro, while its effect in the human vagina appears more complex, potentially decreasing expression alone but increasing LPS-driven expression. frontiersin.org Progesterone may decrease LPS-driven DEFB4A expression in the vagina. frontiersin.org HBD levels in the female reproductive tract also vary throughout the menstrual cycle and during pregnancy, influenced by the hypothalamic-pituitary-ovarian axis and associated changes in pattern recognition receptor expression. mdpi.comresearchgate.netnih.gov

Other Factors: Other environmental and physiological factors can also modulate beta-defensin production. These include growth factors like EGF frontiersin.org, environmental stress factors aai.org, and potentially lifestyle factors such as diet, smoking, aging, and nutrition, although more research is needed to clarify these relationships researchgate.netnih.gov. Conditions like hyperglycemia have been reported to affect hBD expression, with high glucose enhancing hBD-1 expression but reducing hBD-2 and hBD-3 expression in keratinocytes. nih.gov Vitamin A (retinoic acid) and Vitamin D may also influence hBD levels. mdpi.comresearchgate.net

Table 2 provides examples of environmental and physiological modulators and their effects on beta-defensin expression.

ModulatorEffect on Beta-Defensin ExpressionSpecific Beta-Defensins AffectedContext/Mechanism
Bacterial LPSInduces/Up-regulateshBD-2, hBD-3, bovine beta-defensinsActivates TLRs, NF-κB and MAPK pathways aai.orgnih.govoup.commdpi.comfrontiersin.org
Enteroinvasive BacteriaInduces/Up-regulateshBD-2Activates NF-κB pathway aai.org
Fusobacterium nucleatumInduces/Up-regulateshBD-2Epigenetic regulation involved nih.gov
Porphyromonas gingivalisInduces/Up-regulateshBD-2Epigenetic regulation involved nih.gov
IL-1αInduces/Up-regulateshBD-2, hBD-3Activates signaling pathways aai.orgaai.orgnih.gov
TNF-αInduces/Up-regulateshBD-2, hBD-3Activates signaling pathways aai.orgnih.gov
IL-17, IL-22Induces/Up-regulateshBD-2, hBD-3Potent inducers of hBD-2 nih.gov
EGFInduces/Up-regulateshBD-3Activates MAPK pathway frontiersin.org
EstrogenIncreasesDEFB4A (hBD-2) in uterine epithelial cellsHormonal regulation frontiersin.org
High GlucoseEnhances (hBD-1), Reduces (hBD-2, hBD-3)hBD-1, hBD-2, hBD-3Differential effects depending on the specific hBD nih.gov
Vitamin A (Retinoic Acid)May influencehBDsInvolved in immune regulation and epithelial homeostasis mdpi.comresearchgate.net
Vitamin DMay influencehBDs researchgate.net

Feedback Loops and Regulatory Networks Governing this compound Homeostasis

The regulation of beta-defensin expression is not a simple linear process but involves intricate feedback loops and regulatory networks that contribute to maintaining immune homeostasis. frontiersin.orgmdpi.com

Beta-defensins can influence their own expression or the expression of other immune mediators, creating feedback mechanisms. For example, beta-defensins can modulate gene activity and the secretion of cytokines, which in turn can feedback on defensin gene expression. mdpi.com hBD-2 has been shown to have an autostimulatory effect, increasing the synthesis of certain chemokines, which further fuels chemotaxis. researchgate.net

In the context of inflammation, beta-defensins can induce the activation and degranulation of mast cells, leading to the release of histamine (B1213489) and prostaglandin (B15479496) D2. ebi.ac.ukfrontiersin.orgnih.gov These mediators promote the recruitment of neutrophil granulocytes, and the degranulation of these recruited neutrophils can release more defensins, forming a positive feedback loop that amplifies the immune response. frontiersin.org

Furthermore, beta-defensins can interact with TLRs, not only as molecules whose expression is induced by TLR activation but also by potentially modulating TLR signaling. frontiersin.orgmdpi.com For instance, hBD-3 can mediate the activation of NF-κB in a TLR1/TLR2-dependent manner frontiersin.orgphysiology.org, and hBD-2 can activate dendritic cells by binding to TLR4 mdpi.com. Conversely, beta-defensins may also prevent TLR activation by blocking the binding of ligands like LPS to LPS binding protein. mdpi.comkarger.com These interactions highlight the complex interplay between beta-defensins and key components of the innate immune signaling machinery.

The balance between pro-inflammatory and anti-inflammatory effects of beta-defensins is crucial for proper immune surveillance and preventing excessive inflammation that could exacerbate disease. frontiersin.orgfrontiersin.orgkarger.com Understanding the regulatory networks that govern this balance is an important area of research. frontiersin.org

InteractionEffectDefensins InvolvedOutcome/Pathway
Beta-defensins inducing cytokine secretionUp-regulation of IL-6, IL-8, IL-10, MCP-1, etc.hBD-1, hBD-2, hBD-3Influences inflammatory response and immune cell recruitment asm.orgresearchgate.net
Beta-defensins recruiting immune cellsChemoattraction of immature DCs, memory T cells, neutrophilshBDs, hBD-2, hBD-3Links innate and adaptive immunity, amplifies immune response mdpi.comfrontiersin.orgphysiology.orguel.ac.ukmdpi.com
Beta-defensins activating mast cellsDegranulation, release of histamine and PGD2hBDs, hBD-2Promotes neutrophil recruitment, positive feedback loop ebi.ac.ukfrontiersin.orgnih.gov
Beta-defensins modulating TLR signalingActivation (e.g., hBD-3 via TLR1/2, hBD-2 via TLR4), Inhibition (blocking LPS binding)hBD-2, hBD-3Fine-tunes innate immune response frontiersin.orgmdpi.comkarger.comphysiology.org
Cytokines influencing beta-defensin expressionInduction/Up-regulationhBD-2, hBD-3Part of inflammatory signaling cascade aai.orgaai.orgnih.gov
Microbial stimuli influencing beta-defensin expressionInduction/Up-regulationhBD-2, hBD-3, bovine beta-defensinsActivates PRRs and downstream pathways aai.orgnih.govoup.commdpi.comfrontiersin.org

Table 3 illustrates some of the feedback loops and interactions within beta-defensin regulatory networks.

Interactions of Defensin B Within Biological Systems

Protein-Protein Interactions Involving Defensin-B

Beta-defensins engage in protein-protein interactions that are critical for their diverse functions, including immune modulation and potential roles beyond direct antimicrobial activity. The cationic and amphipathic nature of beta-defensins is likely a driving force behind their interactions with a variety of molecules, including proteins. frontiersin.orgnih.gov The BOMAN index, which assesses a protein's ability to interact with other proteins based on the solubility ratios of its amino acids, is generally high for human beta-defensins, suggesting a propensity for protein interactions. nih.gov

Specific protein interactions have been identified for various beta-defensins, providing insight into their mechanisms of action. For instance, human beta-defensin 2 (hBD-2) has been shown to interact with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, potentially hindering viral entry by competing for the ACE2 receptor binding site. acs.org Computational studies have explored the binding dynamics and interactions between hBD-2 point mutants and RBD, revealing the importance of specific residues in these interactions. acs.org

Beta-defensins also interact with receptors on host cells, mediating chemotaxis and influencing immune responses. Human beta-defensin 3 (hBD3) has been shown to bind to chemokine receptors CCR6 and CCR2, facilitating the migration of immune cells such as monocytes, macrophages, and dendritic cells to sites of infection or inflammation. nih.govnih.govnih.gov Murine beta-defensin 2 (mBD2) interacts with TLR4 on immature dendritic cells, inducing their maturation and promoting an adaptive immune response. nih.gov HBD3 has also been reported to activate antigen-presenting cells through interactions with TLR1 and TLR2, leading to the activation of MyD88-dependent signaling. nih.govnih.gov

Furthermore, beta-defensins can interact with host proteins involved in intracellular signaling pathways. HBD3 has been shown to interact with the Wnt receptor LDL receptor-related protein 5 (LRP5), leading to the stabilization and activation of β-catenin during respiratory syncytial virus (RSV) infection, which triggers a pro-inflammatory response. frontiersin.org

Protein-protein interaction networks involving defensins highlight their interconnectedness with other proteins involved in defense responses. Studies on lentil defensins, for example, have shown interactions with enzymes like invertase/pectin methylesterase inhibitors and ubiquitin carboxyl-terminal hydrolase, suggesting roles in processes like cell wall integrity and jasmonic-acid mediated signaling pathways. researchgate.net While these specific interactions are described for plant defensins, they illustrate the principle of defensins engaging with diverse host proteins.

Data Table 1: Examples of Beta-Defensin Protein Interactions

Defensin (B1577277)Interacting Protein/ReceptorBiological OutcomeSource
hBD-2SARS-CoV-2 Spike RBDPotential inhibition of viral entry acs.org
hBD3CCR6, CCR2Chemoattraction of immune cells nih.govnih.govnih.gov
mBD2TLR4Dendritic cell maturation, adaptive immune response nih.gov
hBD3TLR1, TLR2Activation of antigen-presenting cells, MyD88 signaling nih.govnih.gov
hBD3LRP5β-catenin stabilization and activation, pro-inflammatory response frontiersin.org

This compound Interactions with Cellular Membranes and Lipids

A primary mechanism of action for beta-defensins involves their interaction with cellular membranes, particularly those of microbes. The cationic nature of beta-defensins facilitates electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. novusbio.comwikipedia.org This initial electrostatic attraction is crucial for the peptides to approach and engage with the membrane surface. acs.org

Beta-defensins are also amphipathic molecules, possessing both positively charged and hydrophobic regions. frontiersin.org This amphipathicity allows them to interact with both the negatively charged head groups of phospholipids (B1166683) and the hydrophobic fatty acid chains within the lipid bilayer. frontiersin.org The interaction with the membrane can lead to various outcomes, including membrane permeabilization and disruption. frontiersin.orgplos.org

Several models have been proposed to explain how antimicrobial peptides, including beta-defensins, interact with and disrupt membranes. While the exact mechanism can vary depending on the specific defensin and target membrane, common models include the carpet model and pore formation. plos.orgasm.orgresearchgate.net In the carpet model, peptides accumulate on the membrane surface until a threshold concentration is reached, leading to membrane destabilization. frontiersin.orgasm.orgresearchgate.net Some studies suggest that beta-defensins, like hBD3, may not necessarily form discrete transmembrane pores but rather interfere with membrane integrity or intracellular processes. plos.orgasm.org

The interaction of beta-defensins with membranes is influenced by lipid composition. Studies using model membranes mimicking the lipid composition of bacterial and mammalian cells have shown that defensins exhibit differential affinity and activity based on the lipid environment. frontiersin.orgresearchgate.netresearchgate.netacs.org For example, hBD3 shows a preference for interacting with membranes containing negatively charged lipids like phosphatidylglycerol (POPG) and phosphatidylserine (B164497) (PS), which are more abundant in bacterial membranes compared to the zwitterionic phospholipids (like POPC) that are prevalent in mammalian cell membranes. researchgate.netresearchgate.netacs.org The presence of cholesterol, characteristic of mammalian cells, can reduce the interaction of some defensins with membranes. frontiersin.org

Beyond direct membrane disruption, interactions with membrane components can also trigger intracellular events. Some defensins can be internalized by cells, and their interaction with intracellular targets can lead to various effects, including the formation of reactive oxygen species (ROS) and induction of programmed cell death. frontiersin.org

Beta-defensins can also interact with specific lipids that are vital for bacterial survival, such as Lipid II, an essential precursor for bacterial cell wall biosynthesis. researchgate.netplos.org This interaction can inhibit cell wall synthesis, contributing to the antimicrobial activity of defensins. asm.orgresearchgate.netplos.org

Data Table 2: Beta-Defensin Interactions with Membranes and Lipids

TargetInteraction MechanismOutcomeSource
Microbial Membranes (LPS, LTA)Electrostatic interaction with negative chargesInitial binding and attraction novusbio.comwikipedia.org
Cellular Membranes (Phospholipids)Amphipathic interaction with head groups and fatty chainsMembrane binding, permeabilization, disruption acs.orgfrontiersin.orgplos.orgresearchgate.net
Negatively Charged Lipids (POPG, PS)Preferential bindingEnhanced interaction and activity against bacterial-like membranes researchgate.netresearchgate.netacs.org
Cholesterol (Mammalian Membranes)Reduced interactionContributes to selectivity against mammalian cells frontiersin.org
Lipid II (Bacterial Cell Wall Precursor)Specific bindingInhibition of cell wall synthesis researchgate.netplos.org

Interactions of this compound with Nucleic Acids and Other Biomolecules

Beta-defensins are known to interact with nucleic acids, including DNA and RNA. This interaction is facilitated by the cationic nature of the peptides, which allows them to bind to the negatively charged phosphate (B84403) backbone of nucleic acids. frontiersin.orgnih.gov

These interactions can have several biological consequences. Beta-defensins can enhance the intracellular uptake of nucleic acids, such as CpG DNA or self-DNA, by immune cells like plasmacytoid dendritic cells (pDCs). frontiersin.orgnih.govnih.gov This enhanced uptake can promote TLR9-dependent signaling and the production of type I interferons, contributing to the innate immune response, particularly against viruses. frontiersin.orgnih.govnih.gov HBD2 and HBD3 have been shown to form aggregates with CpG and self-DNA, resembling DNA nets, which may facilitate their uptake. nih.gov

The binding of beta-defensins to DNA can also neutralize the biological activity of the DNA. For example, extracellular DNA released by bacteria can bind to beta-defensins like hBD3 and hBD2, potentially neutralizing their antibacterial activity. frontiersin.org Electrophoretic mobility shift assays have demonstrated that hBD2 can bind to DNA from various bacterial species as well as human epithelial cells in a dose-dependent manner. frontiersin.org

Beyond nucleic acids, beta-defensins can interact with other biomolecules. For instance, beta-defensins have been shown to interact with glycosaminoglycans (GAGs), such as heparin/heparan sulfate, dermatan sulfate, and chondroitin (B13769445) sulfate. acs.org These interactions are primarily electrostatic and may play a role in chemotaxis and the presentation of defensins to their receptors. acs.org

Some defensins can also interact with and neutralize bacterial toxins. researchgate.netjmb.or.kr While this has been more extensively studied for alpha-defensins, it highlights the potential for defensins to interact with a range of biomolecules beyond membranes and nucleic acids. jmb.or.kr

Data Table 3: Beta-Defensin Interactions with Nucleic Acids and Other Biomolecules

BiomoleculeInteraction MechanismBiological OutcomeSource
DNA (CpG, Self, Bacterial, Human)Electrostatic interaction with phosphate backboneEnhanced intracellular uptake by immune cells, potentiation of TLR9 signaling, neutralization of DNA activity frontiersin.orgnih.govnih.govfrontiersin.org
RNAInteraction (mechanism less defined than DNA)Potential influence on cellular processes frontiersin.orgnih.gov
Glycosaminoglycans (GAGs)Electrostatic interactionPotential role in chemotaxis and receptor presentation acs.org
Bacterial ToxinsInteraction and neutralizationContribution to host defense researchgate.netjmb.or.kr

Synergistic and Antagonistic Interactions of this compound with Other Host Factors

The biological activity of beta-defensins can be modulated through synergistic or antagonistic interactions with other host factors, including other antimicrobial peptides, proteins, and components of the immune system.

Synergistic interactions can enhance the antimicrobial or immunomodulatory effects of beta-defensins. For example, the microbicidal activity of defensins can be enhanced through synergistic interactions with other host defense proteins such as lactoferrin and cathelicidins (e.g., LL-37). oup.complos.org Elevated levels of defensins and lactoferrin have been observed together in the cerebrospinal fluid of children with meningitis, suggesting a collaborative role in host defense in vivo. oup.com Studies have also demonstrated synergistic anti-inflammatory activity between hBD3 and LL-37 in co-culture models of gingival cells. plos.org

Beta-defensins can also act synergistically with components of the adaptive immune system. Their ability to chemoattract immune cells and activate antigen-presenting cells helps bridge the innate and adaptive immune responses. wikipedia.orgoup.comnih.gov Synergistic interactions with immunomodulatory oligonucleotides have also been explored for their potential therapeutic value. nih.gov

Conversely, antagonistic interactions can dampen the activity of beta-defensins. As mentioned earlier, the binding of extracellular DNA by beta-defensins can neutralize their antibacterial activity. frontiersin.org This represents a potential bacterial evasion mechanism.

The context and concentration of beta-defensins are crucial in determining whether their interactions with other host factors lead to synergistic or antagonistic outcomes. At high concentrations, some beta-defensins can cause membrane damage in certain host cells, which might be considered an undesirable effect under certain conditions. frontiersin.orgnih.gov However, their roles can be dichotomous, with lower levels potentially involved in resolving immune responses while higher levels at infection sites promote pro-inflammatory responses and immune cell recruitment. frontiersin.orgnih.gov

Interactions with cytokines and chemokines also fine-tune immune responses, preventing excessive tissue damage. mdpi.com The expression of beta-defensins can be induced synergistically by cytokines like IL-17A and IL-22. mdpi.com

Data Table 4: Synergistic and Antagonistic Interactions of Beta-Defensins

Interacting FactorType of InteractionBiological OutcomeSource
Lactoferrin, Cathelicidins (LL-37)SynergisticEnhanced antimicrobial and anti-inflammatory activity oup.complos.org
Extracellular DNAAntagonisticNeutralization of antibacterial activity frontiersin.org
Immune Cells (Dendritic cells, T cells, Monocytes)Synergistic (via chemoattraction and activation)Bridging innate and adaptive immunity wikipedia.orgoup.comnih.gov
Immunomodulatory OligonucleotidesSynergisticPotential therapeutic enhancement nih.gov
Cytokines (IL-17A, IL-22)Synergistic (on defensin expression)Modulation of immune response mdpi.commdpi.com

Advanced Methodologies for Defensin B Research

Omics Approaches (Genomics, Transcriptomics, Proteomics) in Defensin-B Studies

Omics technologies, including genomics, transcriptomics, and proteomics, provide comprehensive insights into the genes, RNA transcripts, and proteins associated with this compound production, regulation, and function. These high-throughput approaches are crucial for identifying novel defensin (B1577277) genes, understanding their expression patterns under different physiological and pathological conditions, and elucidating the downstream effects of defensin activity at the molecular level.

Genomics studies can identify defensin gene clusters and analyze genetic variations, such as copy number variations (CNVs) in genes like DEFB4 (encoding human beta-defensin 2), which have been associated with susceptibility to diseases like periodontitis and Crohn's disease. plos.orgresearchgate.net Transcriptomics allows researchers to quantify defensin mRNA expression levels in various tissues and cell types in response to stimuli like microbial infection or inflammatory cytokines. mdpi.comnih.govfrontiersin.org This helps in understanding the regulation of defensin synthesis. For instance, flagellin (B1172586) from Escherichia coli has been shown to induce human beta-defensin 2 (hBD2) expression in human colonic epithelium at the transcriptomic level. frontiersin.org Proteomics focuses on the protein level, enabling the identification and quantification of defensin peptides produced by cells and tissues. mdpi.comnih.gov Proteomic analysis can also reveal post-translational modifications and interactions of defensins with other host or microbial proteins. Studies combining transcriptomics and proteomics have been used to explore the antibacterial mechanisms of defensins by analyzing the global differential expression profiles of bacterial genes and proteins upon defensin treatment. mdpi.com

Omics approaches generate large datasets that require sophisticated bioinformatics tools for analysis, helping to connect genetic information to protein function and biological outcomes. researchgate.netfrontiersin.org

Advanced Imaging Techniques for Visualizing this compound Interactions

Advanced imaging techniques are vital for visualizing the interactions of this compound with target cells and understanding its mechanisms of action in real-time. Live-cell imaging, in particular, allows for the dynamic observation of defensin internalization, localization, and effects on cellular morphology and viability.

Confocal microscopy, often used in conjunction with fluorescently labeled defensins and vital dyes, enables the visualization of defensin binding to cell membranes, entry into cells, and subcellular localization. frontiersin.orgnih.gov This approach has been used to study the internalization kinetics and intracellular targets of plant defensins in fungal cells. frontiersin.orgnih.gov Fluorescent dyes can report on plasma membrane permeabilization or cell death induced by defensins. frontiersin.orgcore.ac.uk Techniques like fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) microscopy can be employed to study the interactions between fluorescently labeled defensins and other molecules within living cells. frontiersin.org Fluorescence recovery after photobleaching (FRAP) can provide information on the diffusion or trafficking rate of defensins in cells. frontiersin.org

Live-cell imaging complements traditional methods like electron microscopy, atomic force microscopy (AFM), and immunolocalization, which typically require fixed cells and provide snapshots rather than dynamic information. frontiersin.orgnih.govcore.ac.uk Single-cell fluorescence imaging has been used to monitor the real-time effects of beta-defensins on living bacteria, providing insights into the kinetics of membrane permeabilization and effects on bacterial growth. mdpi.com

In Vitro and Ex Vivo Model Systems for Studying this compound Function

A variety of in vitro and ex vivo model systems are utilized to study the functions of this compound and other beta-defensins under controlled conditions. These models allow researchers to investigate specific aspects of defensin activity, such as antimicrobial potency, immunomodulatory effects, and interactions with host cells and pathogens.

In vitro models commonly involve cell cultures, including primary cells and immortalized cell lines derived from various tissues where defensins are expressed, such as epithelial cells, fibroblasts, and immune cells. nih.govfrontiersin.orgmdpi.comnih.govfrontiersin.org These systems are used to assess the direct antimicrobial activity of synthetic or recombinant defensins against different microorganisms. mdpi.com They are also employed to study the effects of defensins on host cell responses, such as cytokine production, cell migration, proliferation, and differentiation. mdpi.comnih.govfrontiersin.org For example, in vitro studies have shown that human beta-defensins induce angiogenin (B13778026) production in human dermal fibroblasts and modulate inflammatory responses in human peripheral blood mononuclear cells. mdpi.comfrontiersin.org Cell culture models are also used to investigate the signaling pathways involved in defensin induction and function. nih.govfrontiersin.org

Ex vivo models use tissues or organs isolated from organisms, maintaining a more complex and physiologically relevant environment compared to cell cultures. Examples include human colonic biopsy models used to study the innate immune response, including defensin expression, to bacterial infection. frontiersin.org These models can bridge the gap between in vitro studies and in vivo animal models. Both in vitro and ex vivo studies have demonstrated that human beta-defensins can increase angiogenin production by human dermal fibroblasts. mdpi.com

Computational and Bioinformatics Approaches in this compound Structure-Function Analysis

Computational and bioinformatics approaches are essential for analyzing the structure-function relationships of this compound, predicting their properties, and understanding their evolutionary history. These methods leverage sequence and structural data to gain insights that complement experimental studies.

Bioinformatics tools are used for sequence analysis, including identifying conserved regions, signal peptides, and potential post-translational modification sites within defensin sequences. researchgate.net Multiple sequence alignments and phylogenetic analysis help in understanding the evolutionary relationships among different defensin isoforms and across species. researchgate.netresearchgate.netnih.gov This can provide clues about functional divergence. nih.gov

Computational modeling techniques, such as homology modeling and ab initio modeling, are used to predict the three-dimensional structures of defensins based on their amino acid sequences. researchgate.netresearchgate.net These predicted structures, along with experimentally determined structures (e.g., via X-ray crystallography or NMR spectroscopy), are used to analyze structural features like disulfide bond connectivity and the distribution of charged and hydrophobic residues. researchgate.netpnas.orgrcsb.org This structural information is crucial for understanding how defensins interact with microbial membranes or host cell receptors. pnas.orgrcsb.org

Molecular dynamics simulations can be used to study the dynamic behavior of defensins and their interactions with lipid bilayers or other molecules at an atomic level. In silico analysis can also predict potential functions of defensins, such as antibacterial, antifungal, anticancer, and immunomodulatory activities, based on their sequence and structural characteristics. researchgate.net Protein-protein interaction networks involving beta-defensins and host signaling pathways can be analyzed using bioinformatics databases and tools. researchgate.net

Evolutionary Biology and Comparative Genomics of Defensin B

Phylogenetic Analysis of Defensin-B Gene Families

Phylogenetic analysis of beta-defensin gene families across vertebrates reveals clustering into distinct clades. frontiersin.orgresearchgate.netnih.govphysiology.org Studies involving human, cattle, and pig beta-defensin genes, for instance, have utilized methods like the neighbor-joining method to construct phylogenetic trees based on amino acid sequences of prepropeptides. researchgate.netnih.gov These analyses indicate high similarity between porcine and human beta-defensins, with an average homology of 84.38% in one study. researchgate.net Phylogenetic analysis has also been used to understand the relationships within avian beta-defensins (AvBDs) and mammalian beta-defensins. frontiersin.orgnih.gov The clustering patterns observed in phylogenetic trees can reflect both species-specific expansions and the conservation of certain gene lineages across different taxa. physiology.orgoup.com

Adaptive Evolution of this compound in Response to Selective Pressures (e.g., Pathogen Pressure)

Adaptive evolution, often driven by selective pressures such as host-pathogen interactions, has played a significant role in shaping the diversity of beta-defensins. frontiersin.orgresearchgate.netnih.govnih.govphysiology.org Positive selection has been detected acting on beta-defensin genes, particularly in the regions encoding the mature peptide, which directly interact with microbes. mdpi.compnas.org This selective pressure can lead to rapid evolution and diversification of beta-defensins, providing the host with a range of responses to diverse pathogens. frontiersin.orgnih.gov The divergent selection pressures detected between beta-defensin sequences in different mammalian lineages, such as rodents and primates, further support the influence of adaptation. physiology.org The expansion and diversification of beta-defensin genes in response to common threats are supported by findings in various species, including humans and cattle. physiology.org

Gene Duplication and Diversification Events in this compound Evolution and Copy Number Variation

Gene duplication, particularly tandem gene duplication, is a major mechanism driving the expansion and diversification of beta-defensin gene families. frontiersin.orgresearchgate.netoup.com These duplication events, followed by sequence divergence, have resulted in extensive beta-defensin repertoires in many species. nih.govpnas.org Beta-defensin genes are often found in dense clusters in syntenic chromosomal regions across different mammals, suggesting common ancestry for these clusters. physiology.orgpnas.org

Copy Number Variation (CNV) is a prominent feature of beta-defensin genes in many species, including humans, cattle, and pigs. le.ac.uknih.govroyalsocietypublishing.orgfrontiersin.org These variations, which involve duplications and deletions of gene segments, contribute significantly to genetic diversity. le.ac.uk In humans, a common CNV region on chromosome 8p23.1 contains several beta-defensin genes and can vary between two and seven copies per person. frontiersin.org This CNV can influence gene expression levels. le.ac.ukfrontiersin.org Studies in cattle have also identified significant CNV in beta-defensin genes, with some genes showing substantial multiallelic variation. le.ac.uk Gene conversion and homologous recombination events can contribute to the generation of gene duplicates and chimeric promoters, as observed in chicken beta-defensin genes. The presence of extensive CNV in beta-defensin genes is thought to be a response to selective pressures, potentially offering an adaptive advantage in coping with diverse microbial challenges. royalsocietypublishing.org

Here is a table summarizing some reported beta-defensin gene counts in different species:

SpeciesNumber of Beta-Defensin GenesSource
Human39 researchgate.netnih.gov
Cattle48-55 researchgate.netle.ac.uk
Pig29 researchgate.netnih.gov
Mouse43 pnas.org
Chicken13-14 physiology.orgresearchgate.net

Evolutionary Origin of this compound from Ancestral Peptides

Beta-defensins are believed to have originated from ancestral peptides. Structural and genomic evidence suggests that beta-defensins emerged from ancestral big defensins, a family of invertebrate-derived peptides. researchgate.netnih.gov Big defensins contain a C-terminal beta-defensin-like domain and an N-terminal hydrophobic domain. The evolutionary relationship is supported by conserved genomic organization and 3D structure between beta-defensins and the carboxyl-terminal domain of big defensins. researchgate.netnih.gov It is hypothesized that beta-defensins arose from big defensins through processes like exon shuffling or intronization of exonic sequences, leading to the loss of the amino-terminal domain and the appearance of an ancestral vertebrate beta-defensin with a two-exon/one-intron organization. researchgate.netnih.gov The phylogenetic distribution of big defensins in various invertebrates suggests an early origin of the beta-defensin domain, traceable to the common ancestor of bilateral metazoans. researchgate.netnih.gov

Translational Research Horizons for Defensin B

Conceptual Frameworks for Defensin-B-Derived Therapeutics (e.g., Peptide Mimetics, Design Strategies)

The development of therapeutics derived from beta-defensins is driven by their potent activity against a broad spectrum of pathogens, including bacteria, viruses, and fungi, and their potential to combat antimicrobial resistance researchgate.nettandfonline.com. However, the direct clinical translation of native defensins is hindered by pharmacological and technical obstacles, such as susceptibility to enzymatic degradation, variable tissue distribution, limited stability, and bioavailability researchgate.nettandfonline.com.

To overcome these limitations, various design strategies and technologies are being explored. These aim to enhance the functionality, extend the circulation time, improve proteolytic stability and bioavailability, and enable efficient and controlled delivery of defensin-derived molecules researchgate.nettandfonline.com. Conceptual frameworks for developing beta-defensin-derived therapeutics include structural modifications and the design of peptide mimetics mdpi.com.

Peptidomimetics are designed to structurally mimic the key binding elements of the native peptide while potentially offering improved properties such as stability and specificity mdpi.com. This involves rational design approaches based on bioinformatic and biophysical studies of native antimicrobial peptides (AMPs) mdpi.com. Modifications can include changes to the peptide backbone and/or side chains, incorporation of unnatural amino acids (such as d-amino acids), cyclization, and lipidation mdpi.com. These modifications aim to optimize physicochemical features like charge density, hydrophobicity, and secondary structure, which are crucial for the peptides' interaction with target membranes and biological activity frontiersin.orgmdpi.com.

One strategy involves identifying pharmacophores that mediate the interaction between defensins and bacterial targets, such as bacterial envelopes, lipopolysaccharide (LPS), and Lipid II pnas.org. For instance, studies on human alpha-defensin 5 (HD5) have informed the design of peptidomimetic antibiotics, focusing on key residues (like arginine and hydrophobic residues) critical for interaction with bacterial membranes and targets mdpi.compnas.org. A pipeline for designing defensin-inspired antibiotics can start with identifying these interactive pharmacophores pnas.org.

Strategies also encompass the synthesis of hybrid peptides and the use of nanocarriers for improved delivery tandfonline.com. The goal is to create molecules that retain or enhance the desired biological activity of beta-defensins while mitigating the limitations of the native peptides mdpi.com.

Preclinical Efficacy Studies of this compound in Animal Models (Focus on Mechanism and Biological Outcomes)

Preclinical studies utilizing animal models are crucial for evaluating the in vivo efficacy and mechanisms of action of beta-defensins and their derivatives. Research has demonstrated the preclinical efficacy of defensins against a range of targets, including human tumor cells, fungal pathogens, and antimicrobial-resistant bacteria portlandpress.com.

Animal models have been used to investigate the potential of specific defensin (B1577277) variants. For example, Plectasin, a defensin variant, has shown significant promise in preclinical trials for treating Streptococcus pneumoniae and Staphylococcus aureus infections in a murine model semanticscholar.org. While not a beta-defensin, the θ-defensin RTD-1 has also shown effectiveness in mouse models of bacterial and polymicrobial sepsis, murine SARS-coronavirus infection, and cystic fibrosis, illustrating the application of animal models in defensin research asm.org.

Studies focusing on human beta-defensin 2 (hBD2) have assessed its therapeutic efficacy in animal models of inflammatory bowel disease (IBD) frontiersin.org. Systemically administered recombinant hBD2 ameliorated intestinal inflammation in three distinct murine models: chemically induced mucosal injury, loss of mucosal tolerance, and T-cell transfer into immunodeficient recipients frontiersin.org. The mechanism observed in these models involved hBD2 suppressing dendritic cell-mediated secretion of pro-inflammatory cytokines, such as TNF-α, IL-12, and IL-1β, dependent on CCR2 signaling frontiersin.org.

The mechanisms by which beta-defensins exert their effects in preclinical models are multifaceted. They are known to target specific membrane lipids, a mechanism that appears distinct from other host defense peptides (HDPs), potentially contributing to increased selectivity and reduced resistance development portlandpress.comsemanticscholar.org. This involves binding to specific phospholipids (B1166683), including phosphoinositides, leading to membrane permeabilization portlandpress.comsemanticscholar.org. Beyond direct membrane disruption, beta-defensins can trigger downstream cellular effects such as the production of reactive oxygen species (ROS) and nitric oxide (NO), activation of the cell wall integrity (CWI) pathway, and dysregulation of ionic homeostasis, ultimately contributing to cell death semanticscholar.org.

In the context of cancer, preclinical studies suggest that beta-defensins can target altered lipid expression profiles in tumor cells semanticscholar.org. Furthermore, beta-defensins exhibit immunomodulatory functions, which contribute to their biological outcomes in vivo researchgate.netfrontiersin.orgkarger.commdpi.com. For instance, in vitro studies relevant to wound healing have shown that hBD3 can induce cytokine and chemokine expression in keratinocytes, while hBD2 stimulated fibroblast migration karger.com. Preclinical studies are also exploring the application of hBDs in bioengineered skin and wound dressings karger.com. The interaction of hBD4 with LPS and its effects on signaling pathways in stem cells have also been investigated bjmu.edu.cn.

Biotechnological Applications of this compound (e.g., Biosensors)

The unique properties of beta-defensins lend themselves to various biotechnological applications, including their potential use in biosensing. Biosensors are devices that combine a biological recognition element with a transducer to detect specific analytes.

One area where beta-defensins are relevant to biosensing is in the development of detection systems that utilize molecules capable of binding to them. For example, aptamers, which are single-stranded DNA or RNA molecules that can specifically bind to target molecules, are being developed to combine with beta-defensin (specifically hBD) for biosensing applications nec-solutioninnovators.co.jp. These aptamer-based biosensors could potentially be used for easy, on-site measurements, such as in salivary tests designed to detect stress markers, where beta-defensin levels might serve as biomarkers nec-solutioninnovators.co.jp.

Furthermore, the interaction of beta-defensins with other molecules can be studied using biosensing technologies. Octet optical biosensors, for instance, have been employed to analyze the interaction between hBD4 and lipopolysaccharide (LPS), providing insights into their binding kinetics bjmu.edu.cn.

While not exclusively focused on defensins as the analyte, the broader field of biotechnology, particularly the use of cell-free expression systems, offers platforms for prototyping and developing biosensors researchgate.net. These systems provide advantages over traditional cell-based methods for producing proteins like defensins or components necessary for biosensing devices researchgate.net.

Challenges and Opportunities in Harnessing this compound for Biomedical Innovation

Harnessing the therapeutic potential of beta-defensins for biomedical innovation is accompanied by significant challenges, alongside promising opportunities.

Challenges:

Pharmacological Limitations: Similar to other peptide drugs, beta-defensins face issues related to stability, susceptibility to enzymatic degradation, and achieving adequate bioavailability and circulation time in vivo researchgate.nettandfonline.comsemanticscholar.org.

Production Costs: The cost-effective manufacturing of defensin peptides at an industrial scale has been a major limitation for their widespread development researchgate.netfrontiersin.org.

Delivery and Formulation: Developing efficient delivery systems and formulations that ensure the peptides reach the target site in sufficient concentration remains a challenge researchgate.netsemanticscholar.org.

Target Specificity: Ensuring that defensin-based therapeutics selectively target pathogens or diseased cells without causing significant toxicity to healthy host cells is crucial portlandpress.comsemanticscholar.org. While defensins' targeting of specific membrane lipids offers potential selectivity, careful consideration is needed semanticscholar.org.

Limited Therapeutic Window: For some defensins, a limited therapeutic window may exist, requiring careful optimization semanticscholar.org.

Opportunities:

Novel Antimicrobials: Beta-defensins represent a promising source for developing novel antibiotics, particularly against multidrug-resistant bacteria, due to their distinct mechanisms of action researchgate.netportlandpress.comsemanticscholar.org.

Increased Selectivity: Their unique ability to target specific membrane lipids offers an opportunity to develop therapeutics with potentially increased selectivity and reduced likelihood of resistance development compared to conventional drugs portlandpress.comsemanticscholar.org.

Anticancer Potential: The observed activity against tumor cells and their ability to target altered tumor cell membranes present an opportunity for developing new anticancer therapies portlandpress.comsemanticscholar.org.

Immunomodulation: Beyond direct antimicrobial effects, their immunomodulatory functions offer potential in treating inflammatory conditions and enhancing immune responses researchgate.netfrontiersin.orgkarger.commdpi.com.

Reproductive Health: Defensins hold potential as natural antimicrobial treatments for reproductive tract infections oup.com.

Biotechnological Tools: The development of aptamers and biosensing platforms related to beta-defensins opens avenues for diagnostic and monitoring applications bjmu.edu.cnnec-solutioninnovators.co.jp.

Technological Advancements: Ongoing advancements in peptide synthesis, rational design, peptidomimetics, and delivery systems provide the tools to overcome existing challenges and unlock the full potential of beta-defensins researchgate.nettandfonline.commdpi.com.

Future Directions and Unanswered Questions in Defensin B Research

Emerging Paradigms in Defensin-B Immunobiology

Beyond their established function as direct antimicrobial agents, emerging research highlights the critical roles of beta-defensins in shaping the immune landscape and maintaining host-microbiome homeostasis. A new paradigm views beta-defensins as "farmers" of the microbiome, actively managing the complex prokaryotic ecosystems residing on body surfaces and cavities to maintain a healthy equilibrium. researchgate.netkegg.jpnih.gov This involves regulating the cross-talk between the host and microbes, preventing pathogen-associated inflammation, and maintaining physiological normality across mucosal systems like the oral, respiratory, reproductive, and enteric tissues. researchgate.netkegg.jpnih.gov

Beta-defensins are increasingly recognized for their potent immunomodulatory properties. They can act as chemoattractants, recruiting various immune cells, including monocytes, immature dendritic cells (DCs), and T cells, to sites of infection or inflammation. nih.govnih.govmdpi.comacs.orgoup.com For instance, human beta-defensin-2 (hBD-2) can engage the CCR6 receptor on immature DCs and T cells to facilitate their recruitment. nih.gov Human beta-defensin-3 (hBD-3) has been shown to activate human monocytes and myeloid dendritic cells via TLR1/2, leading to the heightened expression of co-stimulatory molecules like CD80 and CD86. nih.gov These findings underscore their role in bridging innate and adaptive immunity. nih.govnih.gov

Furthermore, beta-defensins are being explored for their potential as vaccine adjuvants. Studies in animal models suggest that beta-defensins and other antimicrobial peptides (AMPs) can enhance antibody responses to protein antigens and promote anti-tumor immune responses. nih.govjmb.or.kr The ability of certain beta-defensins, like murine beta-defensin-2 (mBD-2), to induce DC maturation and upregulate co-stimulatory molecules via TLR4 contributes to the establishment of Th1 responses, linking innate and adaptive immunity. nih.govjmb.or.kr Future research will focus on fully assessing this adjuvant potential and developing beta-defensin-based strategies for enhancing vaccine efficacy and immunotherapy. jmb.or.kr

The involvement of beta-defensins in non-immunological processes, such as sperm maturation and capacitation in the male reproductive tract, represents another important area of emerging research. nih.gov Characterizing novel defensins in these tissues is crucial for a better understanding of their dual roles in immunity and reproductive processes. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound

Understanding the intricate roles of beta-defensins within complex biological systems necessitates the integration of data from multiple "omics" technologies. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view that single-omics analyses cannot provide. researchgate.netfrontiersin.orgacs.orgrcsb.org By integrating these diverse data layers, researchers can uncover complex interactions and regulatory mechanisms involving beta-defensins that operate across different molecular levels. nih.govacs.orgrcsb.org

Integrating multi-omics data has shown potential in uncovering molecular mechanisms, identifying potential biomarkers, and improving classification in various biological contexts. researchgate.netacs.orgrcsb.org For example, a multi-omics study combining deep proteomics and transcriptomics analysis of human testis and epididymis identified several beta-defensins and revealed functional differences between these organs related to reproduction, highlighting the power of this approach in understanding gene function and identifying previously uncharacterized proteins. mdpi.com

Challenges remain in the integration and interpretation of the large and heterogeneous datasets generated by multi-omics platforms, including issues of variable data quality, missing values, and high dimensionality. researchgate.netrcsb.org However, the development of improved bioinformatics tools and computational models, such as network analysis and machine learning, is crucial for analyzing and integrating these data effectively to reveal relationships between genes, proteins, metabolites, and their regulation in the context of beta-defensin activity. nih.govresearchgate.netrcsb.org Future research will increasingly leverage these integrative strategies to gain a more comprehensive understanding of beta-defensin biology in health and disease.

Novel Methodological Advancements for this compound Characterization

Advancements in research methodologies are continuously improving the ability to identify, characterize, and study beta-defensins. Computational search strategies utilizing bioinformatics tools like hidden Markov models (HMM) and BLAST have been instrumental in discovering new beta-defensin genes by screening genomic sequences for conserved structural motifs. acs.orgpnas.org This has led to the identification of a large number of putative novel beta-defensins, particularly in the male genital tract. acs.org

Laboratory techniques for characterizing beta-defensins include in silico genomic analyses, RT-PCR for analyzing tissue distribution and expression, PCR product sequencing for identity confirmation, and colony forming unit assays to assess antimicrobial activity. nih.gov ELISA can be used to measure peptide binding, while flow cytometry and electrophoretic mobility shift assays help investigate interactions with cellular components like DNA. nih.govmdpi.com

Structural characterization techniques such as X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the three-dimensional structure of beta-defensins, including their disulfide bond patterns and oligomerization states, which are crucial for understanding their function. rcsb.orgrcsb.org For instance, X-ray structures of hBD-2 have provided detailed descriptions of its dimerization and proposed an electrostatic charge-based mechanism for membrane permeabilization. rcsb.org

Novel approaches like the heterologous expression of recombinant beta-defensins in systems such as E. coli allow for the production and detailed characterization of specific peptides and their activities. nih.gov Furthermore, the design and characterization of chimeric or modified beta-defensin peptides are being pursued to enhance their desired properties, such as antibacterial activity and salt resistance. frontiersin.org Computational methods, including protein-protein docking and molecular dynamics simulations, are also increasingly used to predict and understand the interactions of beta-defensins with host and microbial targets at a molecular level. acs.org

Research Gaps in this compound Regulation and Physiological Roles

Despite significant progress, several research gaps remain in fully understanding the regulation and diverse physiological roles of beta-defensins. While the TLR/NF-κB pathway is known to play a crucial role in beta-defensin induction, the contributions of alternative pathways, such as MAPK and epigenetic regulation, require further investigation. mdpi.comresearchgate.net The complex interplay of factors influencing beta-defensin expression, including hormones, plant-derived compounds, and dietary imbalances, needs to be more comprehensively elucidated. mdpi.comresearchgate.net

The detailed mechanisms by which beta-defensins exert their effects in various physiological processes beyond direct antimicrobial action are not yet fully clear. For example, while beta-defensins are known to be involved in fertility and sperm maturation, the precise mechanisms remain to be fully detailed. mdpi.com Similarly, the specific roles of beta-defensins in organs like the heart represent a gap in the literature. researchgate.net

Q & A

Q. Table 1: Key Variables in Structural-Functional Analysis

VariablePurposeMethod
Conserved residuesIdentify critical motifsSequence alignment
HydrophobicityAssess membrane interactionMolecular dynamics simulations
Disulfide bondsDetermine structural stabilityMass spectrometry

Basic Research Question: How can researchers optimize in vitro assays to measure this compound's activity against Gram-negative bacteria?

Methodological Answer:
Optimize assay conditions by:

  • Standardizing inoculum size (e.g., 1×10⁶ CFU/mL) to reduce variability.
  • Incorporating cation-adjusted Mueller-Hinton broth to mimic physiological ion concentrations.
  • Using time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects.
  • Include LPS-binding controls (e.g., polymyxin B) to isolate this compound-specific activity .

Q. Critical Considerations :

  • Account for pH sensitivity (this compound activity may decline below pH 6.5).
  • Use synchrotron radiation CD spectroscopy to monitor conformational changes under assay conditions .

Advanced Research Question: How should discrepancies in this compound's cytotoxicity profiles across studies be systematically analyzed?

Methodological Answer:
Resolve contradictions by:

  • Meta-analysis : Aggregate data from ≥10 studies, stratifying by cell type (e.g., primary vs. immortalized), concentration ranges, and exposure times.
  • Confounding variable control : Normalize data to account for differences in:
    • Serum protein content (binds this compound, reducing free concentration).
    • Cell viability assays (MTT vs. LDH release vs. flow cytometry).
  • Dose-response modeling : Use EC₅₀/LC₅₀ ratios to quantify therapeutic windows .

Q. Table 2: Common Sources of Cytotoxicity Variability

FactorImpactMitigation Strategy
Serum interferenceReduces effective peptide concentrationPre-equilibrate serum-free media
Cell line originPrimary cells more sensitiveUse standardized cell banks (e.g., ATCC)
Assay durationProlonged exposure increases toxicityLimit to 24-hour exposure

Advanced Research Question: What computational and experimental strategies are effective in engineering this compound analogs with enhanced proteolytic stability?

Methodological Answer:
Step 1 : Perform molecular dynamics simulations to predict regions susceptible to protease cleavage (e.g., trypsin-like sites).
Step 2 : Design analogs with D-amino acid substitutions or cyclization to block cleavage.
Step 3 : Validate stability using:

  • Circular dichroism (CD) to confirm retained secondary structure.
  • Mass spectrometry to track degradation in human serum over 24 hours.
    Step 4 : Test antimicrobial efficacy post-incubation to ensure retained activity .

Q. Key Trade-offs :

  • Increased stability may reduce membrane permeability.
  • Balance hydrophobicity using Rosetta membrane energy calculations .

Advanced Research Question: How can transcriptomic data resolve conflicting hypotheses about this compound's role in immunomodulation vs. direct pathogen killing?

Methodological Answer:
Dual RNA-seq : Profile both host (e.g., macrophages) and pathogen (Salmonella) transcriptomes during this compound exposure.

  • Host analysis : Identify upregulated immune pathways (e.g., NF-κB, IFN-γ).
  • Pathogen analysis : Detect stress-response genes (e.g., rpoS, phoP/phoQ).
  • Validation : Knockout putative immune receptors (e.g., TLR4) to isolate direct antimicrobial effects .

Q. Table 3: Transcriptomic Signatures of Immunomodulation

SignatureDirect KillingImmunomodulation
Pathogen viabilityRapid decline (>50% in 2h)Gradual decline
Host cytokine levelsLow IL-6/IL-8High IL-6/IL-8
Metabolic pathwaysOxidative stressGlycolysis upregulation

Advanced Research Question: What statistical frameworks address low reproducibility in this compound's biofilm disruption assays?

Methodological Answer:
Adopt Bayesian hierarchical modeling to account for:

  • Inter-lab variability (equipment calibration, technician skill).
  • Biofilm heterogeneity (strain, growth phase).
  • Thresholds for significance : Use Bayes factors >10 to confirm disruption efficacy .

Q. Best Practices :

  • Predefine minimum biofilm eradication concentration (MBEC) thresholds.
  • Share raw data via repositories (e.g., Zenodo) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.